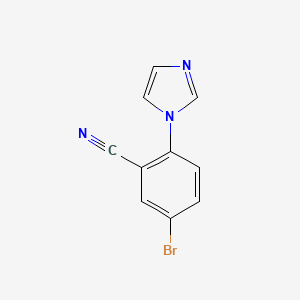

5-bromo-2-(1H-imidazol-1-yl)benzonitrile

Description

5-Bromo-2-(1H-imidazol-1-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a bromine atom at the 5-position and a 1H-imidazol-1-yl group at the 2-position. This structure combines electron-withdrawing (nitrile, bromine) and electron-donating (imidazole) moieties, leading to unique electronic and steric properties. For instance, similar derivatives like 3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (compound 51 in ) are synthesized via sequential alkylation and cyclization reactions .

Properties

IUPAC Name |

5-bromo-2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3/c11-9-1-2-10(8(5-9)6-12)14-4-3-13-7-14/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIIAKNNOULVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Aromatic Substitution

One common approach involves the substitution of a bromine atom on a benzonitrile ring with an imidazole group. This can be achieved by refluxing 5-bromo-2-fluorobenzonitrile or 5-bromo-2-chlorobenzonitrile with imidazole under basic conditions. The reaction typically requires:

- A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate imidazole and generate the nucleophilic imidazolide anion.

- Heating under reflux conditions (80–120 °C) for 12–24 hours under inert atmosphere (nitrogen or argon) to promote substitution.

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. Purification is commonly done by silica gel column chromatography using hexane/ethyl acetate mixtures.

Stepwise Synthesis via Imidazole-Substituted Precursors

An alternative method involves synthesizing imidazole-substituted phenyl intermediates, followed by bromination or cyanation steps to introduce the bromine or nitrile groups at desired positions. This approach can provide better regioselectivity and functional group tolerance.

For example, starting from 2-(1H-imidazol-1-yl)benzaldehyde, bromination at the 5-position can be performed using N-bromosuccinimide (NBS) under mild conditions. Subsequent conversion of the aldehyde to a nitrile group can be achieved via oxime formation and dehydration or direct cyanation methods.

Palladium-Catalyzed Cross-Coupling Reactions

Recent literature reports the use of palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling to construct the 5-bromo-2-(1H-imidazol-1-yl)benzonitrile framework. For instance:

- A 2-bromo-5-cyanophenyl halide can be coupled with an imidazole boronate or imidazole derivative under Pd(0) catalysis.

- Reaction conditions include Pd(PPh3)4 as catalyst, K2CO3 as base, and THF/H2O as solvent system.

- The mixture is refluxed at 85 °C under nitrogen for 24 hours.

- Workup involves filtration through celite, concentration under reduced pressure, and purification by column chromatography.

This method offers high yields and functional group compatibility.

Representative Experimental Data Table

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-bromo-2-fluorobenzonitrile + imidazole, K2CO3, DMF | 100 | 18 | 75–85 | Nucleophilic aromatic substitution |

| 2 | 2-(1H-imidazol-1-yl)benzaldehyde + NBS | Room temp | 4 | 80 | Selective bromination |

| 3 | Aldehyde to nitrile via oxime dehydration | 80 | 6 | 70 | Conversion to benzonitrile |

| 4 | Pd(PPh3)4, K2CO3, THF/H2O, imidazole derivative | 85 | 24 | 70 | Pd-catalyzed cross-coupling |

Research Findings and Analysis

Yield and Purity: The nucleophilic aromatic substitution method provides moderate to high yields (75–85%) with straightforward purification. However, the reaction time is relatively long, and elevated temperatures are required.

Selectivity: Bromination of imidazole-substituted intermediates using NBS is highly selective for the 5-position on the aromatic ring, minimizing side reactions.

Safety and Scalability: Palladium-catalyzed methods offer a safer and more scalable alternative to classical substitution reactions, avoiding harsh conditions and enabling better control over reaction parameters.

Catalyst Efficiency: Use of Pd(PPh3)4 catalyst and potassium carbonate base in aqueous-organic solvent mixtures facilitates efficient coupling with good functional group tolerance.

Purification: Silica gel chromatography remains the preferred purification technique, though crystallization may be possible depending on the product's properties.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.

Cyclization Reactions: The compound can form more complex structures through cyclization reactions.

Common Reagents and Conditions

Nickel Catalysts: Used in the initial synthesis.

Aryl Halides: Participate in substitution reactions.

Oxidizing and Reducing Agents: Facilitate redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1H-imidazol-1-yl)benzonitrile has garnered attention for its potential therapeutic applications. The imidazole moiety is known for its biological activity, particularly in drug design.

Anticancer Activity

Recent studies indicate that compounds containing imidazole derivatives exhibit anticancer properties. For instance, research has shown that similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Benzonitrile derivatives have demonstrated activity against various bacterial strains, making them candidates for developing new antibiotics .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of imidazole-containing compounds revealed that substituents on the benzene ring significantly affect biological activity. Modifications to the bromine position can enhance potency against certain cancer cell lines .

Biological Research

The unique structure of this compound allows it to interact with biological targets effectively.

Material Science

In addition to biological applications, this compound is being explored in materials science.

Synthesis of Advanced Materials

The compound serves as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in developing catalysts for organic reactions .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

| Compound Name | Structure | Key Application |

|---|---|---|

| 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile | Structure | Anticancer |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Structure | Antimicrobial |

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-imidazol-1-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

4-((1H-Imidazol-1-yl)methyl)benzonitrile (CAS 112809-54-8)

- Structure : Differs by a methylene spacer between the imidazole and benzonitrile groups.

- Properties : The methylene linker reduces steric hindrance and alters electronic conjugation compared to the direct imidazole-benzonitrile linkage in the target compound. This likely enhances solubility in polar aprotic solvents .

5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8)

- Structure : Replaces the nitrile and imidazole groups with a methyl substituent.

- Properties: The absence of nitrile reduces polarity, resulting in lower solubility in polar solvents.

- Biological Activity : Benzimidazole derivatives are widely explored for antimicrobial and anticancer activities, though methyl substitution may limit binding affinity compared to imidazole-containing analogues .

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5d)

- Structure : Features an acetonitrile side chain instead of a benzonitrile core.

- Synthesis : Prepared via substitution of 2-chloroacetonitrile with a bromo-benzimidazole precursor (48% yield) .

- Spectroscopic Data : ¹H NMR signals at δ 7.87 (m, 1H) and 5.26 (s, 2H) indicate distinct aromatic and aliphatic proton environments compared to the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| 5-Bromo-2-(1H-imidazol-1-yl)benzonitrile | C₁₀H₅BrN₃ | 247.07 g/mol | Br, CN, imidazole | Moderate in DMSO, low in H₂O |

| 4-((1H-Imidazol-1-yl)methyl)benzonitrile | C₁₁H₉N₃ | 183.21 g/mol | CN, imidazole (methylene) | High in THF, moderate in MeOH |

| 5-Bromo-2-methyl-1H-benzimidazole | C₈H₇BrN₂ | 225.06 g/mol | Br, CH₃ | Low in H₂O, high in CHCl₃ |

Note: Data inferred from analogous compounds in , and 10.

Biological Activity

5-Bromo-2-(1H-imidazol-1-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C10H7BrN2

- Molecular Weight : 235.08 g/mol

- CAS Number : 530080-31-0

The presence of the imidazole ring is significant as it often contributes to the biological activity of compounds, particularly in interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown effectiveness as inhibitors of specific enzymes involved in disease pathways. For instance, imidazole derivatives have been reported to inhibit aldosterone synthase (CYP11B2), which is crucial for managing conditions like hyperaldosteronism and heart failure .

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. Compounds with imidazole moieties often exhibit activity against dopamine D2 and serotonin 5-HT2A receptors, which are relevant in treating psychiatric disorders .

- Antiviral Activity : Some studies indicate that imidazole derivatives can act as antiviral agents by inhibiting viral replication through mechanisms such as targeting IMP dehydrogenase (IMPDH), an enzyme essential for nucleotide biosynthesis in viruses .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study on Cell Lines : In vitro assays showed significant inhibitory effects on human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values indicating potent cytotoxicity .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

- Model Studies : In models of neurodegenerative diseases, derivatives similar to this compound protected neuronal cells from amyloid-beta-induced toxicity by enhancing autophagic processes and reducing inflammation markers .

Pharmacological Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

- Cancer Therapy : Given its cytotoxic properties, this compound could be further explored as a candidate for cancer treatment.

- Neurodegenerative Disease Treatment : Its neuroprotective effects indicate potential use in conditions like Alzheimer's disease.

- Cardiovascular Applications : As an inhibitor of aldosterone synthase, it may be beneficial in treating heart-related conditions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-2-(1H-imidazol-1-yl)benzonitrile?

The synthesis typically involves bromination of precursor nitriles followed by imidazole substitution. Key steps include:

- Bromination : Requires temperatures of 110–120°C and Lewis acid catalysts (e.g., FeBr₃) to enhance reactivity and regioselectivity .

- Substitution : The bromine atom is replaced by imidazole under nucleophilic conditions, often using polar aprotic solvents like DMF and a base (e.g., K₂CO₃) to deprotonate imidazole .

- Purification : Recrystallization or column chromatography is recommended to achieve high purity, with yields typically ranging from 60–85% depending on reaction optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming the imidazole and benzonitrile moieties. For example, the nitrile group appears as a singlet at ~110 ppm in ¹³C NMR, while imidazole protons resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy : The C≡N stretch is observed at ~2220 cm⁻¹, and aromatic C-Br vibrations appear near 550 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 263.99 for C₁₀H₆BrN₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- SHELX Refinement : Programs like SHELXL refine crystal structures by optimizing bond lengths, angles, and thermal parameters. For example, orthorhombic space groups (e.g., P2₁2₁2₁) are common for similar brominated heterocycles, with key bond lengths (C-Br: ~1.89 Å) and angles (C-N-C: ~126°) .

- ORTEP Visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess disorder or rotational flexibility in the imidazole ring .

Q. How do electronic effects of the bromine and nitrile groups influence reactivity in cross-coupling reactions?

- Bromine as a Leaving Group : The C-Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the imidazole ring can reduce yields compared to simpler aryl bromides .

- Nitrile Group Participation : The electron-withdrawing nitrile directs electrophilic substitution to the meta position and stabilizes intermediates in cyclization reactions .

Q. What strategies address contradictory data in reaction yields when modifying substituents?

- Case Study : In synthesizing analogs (e.g., 7-aryl derivatives), yields varied from 45% (electron-withdrawing groups) to 82% (electron-donating groups). This discrepancy arises from electronic effects on the imidazole’s nucleophilicity .

- Mitigation : Use high-throughput screening to identify optimal bases (e.g., Cs₂CO₃ over K₂CO₃) or switch to microwave-assisted synthesis for faster, more consistent results .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.